2-Methylimidazo[1,2-a]pyrazin-8-amine

IMPDH Inhibition Nucleotide Metabolism Anticancer Target

2-Methylimidazo[1,2-a]pyrazin-8-amine (CAS 185133-96-4) is a bicyclic heteroaromatic amine belonging to the imidazo[1,2-a]pyrazine class, characterized by a methyl group at position 2 and a primary amine at position 8 on the fused ring system. It serves as a fundamental building block for the synthesis of diverse bioactive molecules, particularly as a core scaffold in the development of breast tumor kinase (Brk/PTK6) inhibitors and as a probe for cytochrome P450 (CYP) enzyme interactions.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 185133-96-4
Cat. No. B573935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyrazin-8-amine
CAS185133-96-4
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CN2C=CN=C(C2=N1)N
InChIInChI=1S/C7H8N4/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3,(H2,8,9)
InChIKeyWZAWVDBIHPIESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-a]pyrazin-8-amine (CAS 185133-96-4): A Core Heterocyclic Scaffold for Kinase Inhibition & CYP Modulation


2-Methylimidazo[1,2-a]pyrazin-8-amine (CAS 185133-96-4) is a bicyclic heteroaromatic amine belonging to the imidazo[1,2-a]pyrazine class, characterized by a methyl group at position 2 and a primary amine at position 8 on the fused ring system . It serves as a fundamental building block for the synthesis of diverse bioactive molecules, particularly as a core scaffold in the development of breast tumor kinase (Brk/PTK6) inhibitors and as a probe for cytochrome P450 (CYP) enzyme interactions [1][2]. Its molecular structure, defined by precise substitution patterns, is critical for directing kinase selectivity and metabolic stability in derived analogs, distinguishing it from other heterocyclic amines [3].

Why Generic Imidazopyrazine Amines Cannot Substitute for 2-Methylimidazo[1,2-a]pyrazin-8-amine in Biological Systems


The 2-methyl group and the 8-amine substitution pattern on the imidazo[1,2-a]pyrazine core are crucial determinants of biological activity and selectivity. SAR studies on imidazo[1,2-a]pyrazin-8-amines reveal that subtle modifications, such as the addition or removal of the C2-methyl group, drastically alter kinase inhibition profiles and metabolic stability [1]. Specifically, the N8-amine serves as a critical hydrogen-bond donor in kinase ATP-binding pockets, while the C2-methyl group influences the molecule's electronic distribution and steric fit within hydrophobic enzyme clefts [2]. Replacing this compound with an unsubstituted imidazo[1,2-a]pyrazin-8-amine or a regioisomer (e.g., 3-methyl derivative) would result in a significant loss of potency against targets like Brk/PTK6 and altered CYP inhibition patterns, undermining the reproducibility of pharmacological studies [1][3].

Quantitative Differentiation of 2-Methylimidazo[1,2-a]pyrazin-8-amine: A Comparator-Based Evidence Guide


IMPDH Enzyme Inhibition: A Distinct Protein Interaction Profile

2-Methylimidazo[1,2-a]pyrazin-8-amine demonstrates direct, measurable inhibition of Inosine-5'-monophosphate dehydrogenase (IMPDH), a validated anticancer and immunosuppressive target, which is not a prominent activity for its 2-unsubstituted or 3-substituted regioisomers [1]. In enzymatic assays, the compound exhibits a Ki of 240 nM against IMPDH when competed with the NAD+ substrate, indicating a specific binding interaction [1]. This differentiates it from generic imidazo[1,2-a]pyrazin-8-amines, which typically show negligible IMPDH affinity, and positions it as a distinct chemical probe for this enzyme class.

IMPDH Inhibition Nucleotide Metabolism Anticancer Target

CYP2C9 Inhibition: A Pharmacokinetic Safety Differentiator

The compound demonstrates significant inhibitory activity against cytochrome P450 2C9 (CYP2C9), with an IC50 of 54 nM in human liver microsomes, a potency that surpasses many other imidazo[1,2-a]pyrazine analogs evaluated in similar ADME panels [1]. This level of CYP2C9 inhibition is substantially higher than that of the broader imidazo[1,2-a]pyrazin-8-amine class, which often displays IC50 values in the micromolar range [2]. This makes it a critical tool compound for investigating structure-based CYP isozyme selectivity and a necessary reference for assessing drug-drug interaction risks in preclinical development.

Drug-Drug Interaction CYP2C9 Hepatocyte Metabolism

Brk/PTK6 Kinase Inhibitor Scaffold: Validated by Co-Crystal Structures

As the foundational scaffold for a series of potent Brk/PTK6 inhibitors, 2-methylimidazo[1,2-a]pyrazin-8-amine is the direct precursor to tool compounds with low-nanomolar kinase inhibition activity and high selectivity profiles [1]. X-ray co-crystal structures of an advanced derivative (at 1.70 Å resolution) confirm that the 8-amine moiety of this scaffold is indispensable for key hydrogen-bond interactions within the ATP-binding pocket of PTK6 [2]. This is a stark contrast to alternative scaffolds like 2-phenylimidazo[1,2-a]pyrazin-8-amine, which show significant reductions in Brk/PTK6 potency due to steric clashes in the hydrophobic pocket [1].

Breast Tumor Kinase PTK6 Inhibition Oncology Target

Antileishmanial Drug Development: A Privileged Core for CK1 Inhibition

The imidazo[1,2-a]pyrazin-8-amine scaffold, specifically with a C2-methyl group, is central to the development of selective Leishmania casein kinase 1 (L-CK1.2) inhibitors. The hit compound CTN1122, which contains this core, exhibits an IC50 of 0.72 µM against LmCK1.2, while C2-modulated analogs derived from this scaffold reach IC50 values as low as 0.30 µM, achieving selectivity indices over the human ortholog HsCK1ε [1]. This contrasts sharply with alternative antileishmanial agents like miltefosine, which lack kinase selectivity and exhibit substantial mammalian cytotoxicity [2]. The C2-methyl group is identified as a critical pharmacophoric element for maintaining antiparasitic potency while minimizing off-target effects, making this precise compound indispensable for iterative SAR programs.

Leishmania CK1 Antiparasitic Tropical Disease

Synthetic Tractability: A Superior Intermediate for Drug Discovery Libraries

2-Methylimidazo[1,2-a]pyrazin-8-amine is a highly tractable synthetic intermediate with a well-established route for further functionalization, distinct from its 3-substituted or unsubstituted analogs that require harsher conditions or proceeding modification [1]. The 8-chloro derivative is readily synthesized via cyclization of 2-amino-3-chloropyrazine with chloroacetone, and subsequent substitution with benzyl alcohol and reduction yields the 8-amine derivative in a high-yielding, scalable sequence [1]. This contrasts with 3-methylimidazo[1,2-a]pyrazin-8-amine, whose synthesis via standard Groebke-Blackburn-Bienaymé reaction typically yields complex mixtures requiring extensive purification [2]. Furthermore, the 8-amine allows for direct diversification via amide coupling, Buchwald-Hartwig amination, or reductive amination, enabling rapid library generation without the need for deprotection steps, a distinct advantage for high-throughput medicinal chemistry campaigns [3].

Medicinal Chemistry Building Block High-Throughput Synthesis

Optimal Scientific and Industrial Applications for 2-Methylimidazo[1,2-a]pyrazin-8-amine Based on Verified Differentiation


Lead Optimization in PTK6-Targeted Oncology Programs

For academic or pharmaceutical research teams engaged in breast cancer kinase inhibitor development, this compound is the preferred starting scaffold based on validated Brk/PTK6 co-crystal structures and low-nanomolar potency of derived tool compounds [1]. Its use is specifically indicated when a program requires a C2-methyl-substituted core to maintain high-affinity ATP-pocket binding, a feature structural biology data confirms is essential for PTK6 inhibition [REFS--2]. Procurement of this exact compound ensures compatibility with established SAR frameworks and crystallographic data.

In Vitro ADME-Tox Profiling and Drug-Drug Interaction Studies

Due to its demonstrated potent CYP2C9 inhibition (IC50 = 54 nM) [1], 2-methylimidazo[1,2-a]pyrazin-8-amine serves as a specialty control compound for cytochrome P450 inhibition screening panels. It is ideally suited for contract research organizations (CROs) and pharmaceutical DMPK departments that require a well-characterized, heterocycle-based CYP2C9 inhibitor to benchmark novel chemical entities and predict potential drug-drug interactions involving warfarin or other CYP2C9 substrates [1].

Antileishmanial Drug Discovery Targeting Casein Kinase 1

Research programs focused on neglected tropical diseases should prioritize this scaffold given its established role in generating selective Leishmania CK1.2 inhibitors with favorable selectivity indices (SI up to 3.8) [1]. The compound is indispensable for synthesizing C2-modulated libraries intended to probe the L-CK1.2 ATP-binding site and for comparative studies against miltefosine, which suffers from non-selective cytotoxicity [1].

Efficient Parallel Library Synthesis in Medicinal Chemistry

For high-throughput synthesis facilities and medicinal chemistry CROs, this compound's well-documented, high-yielding synthetic route and versatile C8-amine functional handle offer a significant operational advantage [1]. It is the preferred building block for generating diverse, drug-like imidazo[1,2-a]pyrazine libraries via amide coupling, sulfonylation, or Buchwald-Hartwig amination, processes that are less efficient with regioisomeric 3-methyl or 2-aryl analogs [1][3].

Quote Request

Request a Quote for 2-Methylimidazo[1,2-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.